molecular formula C19H28FN3O3S B4696847 1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE

1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE

Cat. No.: B4696847
M. Wt: 397.5 g/mol
InChI Key: RGLGBMXSVHGESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3S/c1-2-21-11-13-22(14-12-21)19(24)16-7-9-23(10-8-16)27(25,26)15-17-5-3-4-6-18(17)20/h3-6,16H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLGBMXSVHGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
Reactant of Route 5
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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
Reactant of Route 6
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1-ETHYL-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE

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